molecular formula C9H5BrF2O2 B14102123 3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid

3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid

Cat. No.: B14102123
M. Wt: 263.03 g/mol
InChI Key: NGCUJEQRZQYTLT-UHFFFAOYSA-N
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Description

3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H7BrF2O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the double bond or the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of fluorine atoms.

    3-(5-Bromo-2-chlorophenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

3-(5-Bromo-2,3-difluorophenyl)prop-2-enoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C9H5BrF2O2

Molecular Weight

263.03 g/mol

IUPAC Name

3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)

InChI Key

NGCUJEQRZQYTLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br

Origin of Product

United States

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